molecular formula C15H17ClN2O B13761367 2-(1-Imidazolyl)-5',6',7',8'-tetrahydro-1'-acetonaphthone hydrochloride CAS No. 78886-61-0

2-(1-Imidazolyl)-5',6',7',8'-tetrahydro-1'-acetonaphthone hydrochloride

Cat. No.: B13761367
CAS No.: 78886-61-0
M. Wt: 276.76 g/mol
InChI Key: NOYUZCCDRSSAJU-UHFFFAOYSA-N
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Description

2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride is a synthetic organic compound that features an imidazole ring fused to a tetrahydronaphthone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride typically involves the reaction of an imidazole derivative with a tetrahydronaphthone precursor. One common method involves the alkylation of imidazole with a suitable halogenated tetrahydronaphthone under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride is unique due to its fused imidazole-tetrahydronaphthone structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

78886-61-0

Molecular Formula

C15H17ClN2O

Molecular Weight

276.76 g/mol

IUPAC Name

2-(1H-imidazol-1-ium-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone;chloride

InChI

InChI=1S/C15H16N2O.ClH/c18-15(10-17-9-8-16-11-17)14-7-3-5-12-4-1-2-6-13(12)14;/h3,5,7-9,11H,1-2,4,6,10H2;1H

InChI Key

NOYUZCCDRSSAJU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2C(=O)C[NH+]3C=CN=C3.[Cl-]

Origin of Product

United States

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